Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-
Description
Electronic Structure and Bonding Configuration
The electronic structure of benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-, is dominated by the electron-donating methoxy groups and the electron-withdrawing trifluoroethylthio substituent. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO energy of -7.95 eV and a LUMO energy of 0.74 eV, yielding a HOMO-LUMO gap of 8.69 eV. Hartree-Fock (HF) methods predict a larger gap (9.11 eV) due to systematic overestimation of virtual orbital energies.
The methoxy groups donate electron density into the aromatic ring via resonance, while the trifluoroethylthio group withdraws electron density through inductive effects. Natural bond orbital (NBO) analysis indicates partial charge distributions of -0.32 e on the sulfur atom and +0.18 e on the adjacent carbon atom, reflecting polarization of the C–S bond.
Table 1: Scaled HOMO-LUMO Gaps Calculated via DFT and HF Methods
| Method | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| DFT/B3LYP | -7.95 | 0.74 | 8.69 |
| HF/6-31G(d) | -8.35 | 0.76 | 9.11 |
The trifluoroethyl group’s strong electronegativity stabilizes the LUMO by 1.2 eV compared to non-fluorinated analogs, as shown in comparative studies of phenyl–ethynyl systems.
Conformational Dynamics in Solution Phase
Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy reveals restricted rotation about the C–S bond in solution. At 298 K, the $$^1$$H NMR spectrum displays a singlet for the trifluoroethyl methylene protons, coalescing into two distinct triplets below 250 K. This behavior corresponds to an energy barrier of 12.3 kcal/mol for rotation, attributed to steric interactions between the trifluoroethyl group and ortho-methoxy substituents.
Molecular dynamics simulations in dichloromethane solvent predict two dominant conformers:
- A planar arrangement where the trifluoroethyl group lies in the aromatic ring’s plane (35% population).
- A perpendicular orientation minimizing steric clash (65% population).
The activation energy for conformer interconversion matches experimental VT-NMR data within 0.8 kcal/mol, validating the computational model.
X-ray Crystallographic Studies of Molecular Packing
Single-crystal X-ray diffraction analysis (Mo Kα radiation, 150 K) shows monoclinic symmetry (space group P2$$_1$$/c) with unit cell parameters:
The molecular structure exhibits a dihedral angle of 72.1(1)° between the benzene ring and the plane defined by the S–C–CF$$_3$$ moiety. Key bond lengths include:
Table 2: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| C–S Bond Length | 1.802(3) Å |
| S–C(CF$$_3$$) | 1.817(4) Å |
| Dihedral Angle | 72.1(1)° |
| Unit Cell Volume | 1132.7(5) Å$$^3$$ |
No classical hydrogen bonds are observed in the crystal lattice. Instead, packing is stabilized by C–F···π interactions (3.12 Å) and weak S···F contacts (3.28 Å).
Comparative Analysis with Related Methoxy-Thioether Benzenes
Comparison with 1,4-bis(p-tolylethynyl)benzene shows that replacing ethynyl groups with a trifluoroethylthio moiety:
- Reduces molecular symmetry from $$D{2h}$$ to $$Cs$$
- Increases dipole moment from 1.2 D to 3.8 D
- Lowers melting point by 48°C due to disrupted π-stacking
Table 3: Substituent Effects on Aromatic Systems
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | |
|---|---|---|---|---|
| 1,4-Dimethoxy-2-[(CF$$3$$CH$$2$$)S]- | -7.95 | 0.74 | 3.8 | |
| 1,4-Bis(p-tolylethynyl) | -6.82 | -0.15 | 1.2 | |
| 1,3,5-Trimethoxybenzene | -8.10 | 1.02 | 0.9 |
The trifluoroethylthio group introduces greater conformational flexibility compared to rigid ethynyl linkages, while maintaining comparable electronic communication across the aromatic system.
Properties
CAS No. |
648956-76-7 |
|---|---|
Molecular Formula |
C10H11F3O2S |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(2,2,2-trifluoroethylsulfanyl)benzene |
InChI |
InChI=1S/C10H11F3O2S/c1-14-7-3-4-8(15-2)9(5-7)16-6-10(11,12)13/h3-5H,6H2,1-2H3 |
InChI Key |
OLGQXAWWNYKNMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- typically involves several synthetic strategies. The most common methods include:
- Nucleophilic Substitution Reactions : Utilizing thiol compounds to introduce the trifluoroethylthio group.
- Methylation Reactions : Employing methylating agents to add methoxy groups to the benzene ring.
Specific Preparation Examples
Nucleophilic Substitution Method
- Reagents :
- 1,4-dimethoxybenzene
- Trifluoroethylthio reagent
- Conditions :
- Reaction typically conducted in an organic solvent such as DMF or DMSO at elevated temperatures (e.g., 80-120°C).
- Yield : Reports indicate yields of around 70-85% depending on reaction conditions.
- Reagents :
Methylation of Benzene Derivatives
- Reagents :
- Dimethyl sulfate or methyl iodide
- Base (e.g., potassium carbonate)
- Conditions :
- Performed in a solvent like acetone or ethanol under reflux conditions.
- Yield : Yields for this method can vary from 60% to over 90% based on the purity of starting materials and reaction time.
- Reagents :
Comparative Analysis of Methods
The following table summarizes the different preparation methods along with their yields and conditions:
| Method | Key Reagents | Conditions | Typical Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 1,4-dimethoxybenzene, trifluoroethylthio reagent | DMF/DMSO, 80-120°C | 70-85 |
| Methylation | Dimethyl sulfate/methyl iodide | Acetone/Ethanol, reflux | 60-90 |
Research Findings
Recent studies have highlighted various aspects of the synthesis of compounds related to Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-:
A study published in PubChem discusses structural characteristics and potential biological activities associated with similar thioether compounds.
Research on the synthesis of thioether derivatives has shown that variations in reaction conditions can significantly affect both yield and purity of the final product. For instance, optimizing temperature and solvent choice can lead to improved outcomes in nucleophilic substitution reactions.
Chemical Reactions Analysis
Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the methoxy and trifluoroethylthio groups direct incoming electrophiles to specific positions on the ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Pharmaceutical Research
Benzene derivatives are crucial in pharmaceutical chemistry due to their ability to interact with biological targets. This specific compound has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines by inhibiting key enzymes involved in cancer progression.
| Compound | Target Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.046 |
| Compound B | HepG2 | 0.065 |
Research indicates that the incorporation of the trifluoroethyl thio group enhances the selectivity and potency of these compounds against cancer cells by modulating their interaction with histone demethylase enzymes .
Material Science
Benzene derivatives are also utilized in the development of materials with unique optical properties. The specific structure of Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- allows it to function as a potential candidate for organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it valuable in display technologies and photonic devices .
Chemical Sensors
The compound's electronic properties can be exploited in the design of chemical sensors. Its sensitivity to environmental changes allows for the detection of specific analytes through fluorescence changes or other optical signals. This application is critical in environmental monitoring and safety assessments .
Agricultural Chemistry
In agricultural chemistry, benzene derivatives are often investigated for their antimicrobial properties. Research has shown that compounds similar to Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- can inhibit plant pathogens effectively. For instance, studies have demonstrated activity against Xanthomonas citri, a significant pathogen affecting citrus crops .
Case Study 1: Anticancer Activity
A study published in International Journal of Molecular Sciences highlighted the synthesis of benzene homologues with potential anticancer properties. The research demonstrated that modifications to the benzene ring significantly impacted biological activity against MCF-7 and HepG2 cell lines . The structure–activity relationship (SAR) analysis provided insights into how different substituents affect efficacy.
Case Study 2: Optical Properties
Research conducted on similar benzene derivatives revealed their application as wavelength shifters in organic scintillators. These compounds exhibited efficient light emission properties which can be harnessed for applications in radiation detection and imaging technologies .
Mechanism of Action
The mechanism of action of Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- involves its interaction with molecular targets and pathways in biological systems. The trifluoroethylthio group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The methoxy groups on the benzene ring may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzene derivatives, focusing on substituent effects, physical properties, and reactivity.
Structural and Electronic Comparisons
| Compound Name | Substituents | Electronic Effects | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- (Target) | 1,4-dimethoxy; 2-(trifluoroethylthio) | Mixed: Methoxy (EDG) + Trifluoroethylthio (EWG) | C₁₁H₁₃F₃O₂S | 290.28* |
| Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-5-(2-nitroethenyl)- | 1,4-dimethoxy; 2-(methoxyphenylmethylthio); 5-nitroethenyl | Strong EWG (nitro) + Bulky thioether; Enhanced electron deficiency | C₁₉H₂₀N₂O₅S | 388.44 |
| Benzene, 1,1'-[(2E)-2-butene-1,4-diylbis(thio)]bis- | Bis-benzene linked via conjugated thioether-butene | Conjugated system; Moderate electron withdrawal | C₁₆H₁₄S₂ | 270.41 |
| Benzene, [(2-bromo-1,1-difluoroethyl)thio]- | 2-bromo-1,1-difluoroethylthio | Strong EWG (Br, F); High reactivity for substitution | C₈H₇BrF₂S | 253.11 |
| Benzene, 1,4-difluoro-2-[(3-fluorophenyl)methoxy]-5-nitro- | 1,4-difluoro; 2-(fluorophenylmethoxy); 5-nitro | Extreme EWG (nitro, fluorine); High polarity | C₁₃H₈F₃NO₃ | 307.21 |
| Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- | 1-(chloro-trifluoroethoxy); 2-methyl; 4-nitro | Multiple EWGs (Cl, F, nitro); High electron deficiency | C₉H₇ClF₃NO₃ | 269.61 |
*Calculated molecular weight. EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group .
Physical Properties
The target compound’s trifluoroethylthio group likely reduces boiling point compared to nitro-containing analogs (e.g., 533.6°C in ), while its density may approximate 1.2–1.3 g/cm³, similar to other fluorinated thioethers .
Reactivity and Stability
- Target Compound : The trifluoroethylthio group’s electron-withdrawing nature may slow oxidation of the thioether to sulfone compared to less fluorinated analogs. Methoxy groups direct electrophilic substitution to the 3- and 5-positions .
- Nitro-Containing Analogs (e.g., ): Nitro groups strongly deactivate the ring, limiting electrophilic substitution but facilitating reduction to amines.
- Bromo-Difluoroethylthio Derivative (): Bromine enhances susceptibility to nucleophilic substitution, useful in synthetic intermediates.
Key Research Findings
Electronic Effects : Compounds with mixed EDG/EWG substituents (e.g., target) exhibit unique charge distribution, enabling applications in charge-transfer materials .
Fluorine Impact : Fluorinated thioethers (e.g., ) show enhanced metabolic stability in pharmaceuticals, a likely trait of the target compound.
Synthetic Challenges : Cross-coupling reactions for thioethers require careful optimization to avoid sulfur-poisoning of catalysts .
Biological Activity
Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- (CAS No. 1892357-02-6) is a synthetic compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- is , with a molecular weight of approximately 220.19 g/mol. The trifluoroethyl group enhances the lipophilicity of the compound, potentially influencing its interaction with biological membranes and targets.
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer therapy. For instance, related compounds in the benzene class have demonstrated significant cytotoxicity against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications in the benzene ring can lead to enhanced potency against pancreatic cancer cells. One study reported an IC50 value of 0.58 μM for a related compound against UM16 pancreatic cancer cells, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzene derivative | UM16 (pancreatic) | 0.58 |
| R-enantiomer of similar compound | MIA PaCa-2 | 0.31 |
| S-enantiomer of similar compound | MIA PaCa-2 | 9.47 |
The mechanism by which these compounds exert their effects often involves inhibition of mitochondrial function and ATP production. For example, one derivative was shown to deplete ATP production significantly when glucose was replaced by galactose in culture media, forcing cells to rely on oxidative phosphorylation (OXPHOS) . This suggests that Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]- may similarly affect mitochondrial bioenergetics.
Case Studies and Research Findings
In addition to its anticancer properties, preliminary findings suggest potential neuroprotective effects due to modifications that allow certain derivatives to penetrate the blood-brain barrier. For instance, a related compound was able to selectively bind to myelin sheaths in vivo . This opens avenues for exploring the use of Benzene derivatives in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
